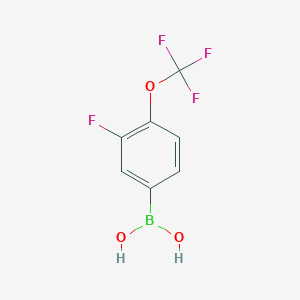

3-(2,2,2-Trifluoroethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several studies have described the synthesis of compounds similar to 3-(2,2,2-Trifluoroethyl)phenol:

Improved Synthesis Process : Zhang Zhi-hai (2010) reports an optimized process for synthesizing 3-trifluoromethyl phenol, a related compound, which includes steps such as nitration, reduction, diazotization, and hydrolysis to improve yield and purity (Zhang Zhi-hai, 2010).

Molecular Structure and Reactions : A study by Hasan and Shalaby (2016) describes the synthesis of a related compound, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, and its confirmation through various characterization techniques, providing insights into molecular geometry and reactions (Hasan & Shalaby, 2016).

Molecular Structure Analysis

The molecular structure of 3-(2,2,2-Trifluoroethyl)phenol and related compounds has been analyzed in several studies:

Vibrational Analysis : Kovács (2003) conducted a study on 3-trifluoromethylphenol, using quantum chemical calculations and vibrational spectroscopy to investigate its molecular geometry and vibrations (Kovács, 2003).

DFT Computational Studies : Hasan and Shalaby (2016) also utilized density functional theory (DFT) for analyzing the molecular structure of a related compound, providing a detailed comparison of its geometry in the ground state (Hasan & Shalaby, 2016).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be inferred from related studies:

- Reactivity with DNA : A study by Rasool et al. (2021) on related chalcones revealed strong interaction with DNA, indicating potential reactivity patterns for 3-(2,2,2-Trifluoroethyl)phenol derivatives (Rasool et al., 2021).

Physical Properties Analysis

Investigations into related compounds provide insights into the physical properties of 3-(2,2,2-Trifluoroethyl)phenol:

- Hydrogen Bonding and Structure : Kovács (1998) studied 2-trifluoromethylphenol, revealing weak intramolecular bifurcated hydrogen bonding and defined conformer structure, which could be similar in 3-(2,2,2-Trifluoroethyl)phenol (Kovács & Hargittai, 1998).

Applications De Recherche Scientifique

Improved Synthesis Processes

- Research has focused on optimizing synthesis processes for trifluoromethyl phenols, which are crucial intermediates in medicine and pesticide production. Optimized synthesis pathways have led to improved yields and purity for these compounds (Zhang Zhi-hai, 2010).

Trifluoromethylation Techniques

- Innovative trifluoromethylation methods of phenol derivatives have been developed, including selective substitution and direct synthesis of aryl trifluoromethyl ethers, showcasing their utility in the synthesis of potent enzyme inhibitors and other functional molecules (H. Egami et al., 2015); (Jian-Bo Liu et al., 2015).

Application in Polymer Chemistry

- The synthesis and characterization of fluorinated polyimides using multifluoromethyl-substituted aromatic diamines have been explored. These materials exhibit remarkable properties such as high optical transparency, low dielectric constants, and excellent thermal stability, making them ideal for advanced electronic and optical applications (Liming Tao et al., 2009).

Advanced Material Synthesis

- Trifluoromethylphenols serve as precursors for the creation of novel materials, including peripherally tetra-substituted phthalocyanines. These compounds have been investigated for their electrochemical properties and potential applications in spectroelectrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).

Environmental Applications

- A notable study identified 3-(trifluoromethyl)phenol as a malodorous compound in a water supply incident, highlighting the importance of understanding and monitoring the environmental impact of organofluorine compounds (J. Quintana et al., 2019).

Biocatalysis in Fluorination

- Biocatalytic approaches have been developed for the trifluoromethylation of unprotected phenols, offering a greener alternative for introducing fluoroalkyl groups into organic molecules, which is beneficial for pharmaceuticals and agrochemicals (R. Simon et al., 2016).

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLPKNPGWGKEMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357107 |

Source

|

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroethyl)phenol | |

CAS RN |

161611-53-6 |

Source

|

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)